4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol
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Overview
Description
4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol is an organic compound with a complex structure that includes a cyclohexyl ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexanone derivative followed by a series of substitution and reduction reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylphenyl thiocyanate: Shares a similar hydroxy and methyl substitution pattern on the aromatic ring.
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: Contains a similar hydroxy and methyl substitution but with a different core structure.
2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Another compound with a hydroxy and methyl substitution on the aromatic ring.
Uniqueness
4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol is unique due to its specific cyclohexyl ring structure and the positioning of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
190732-55-9 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[3-(4-hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol |
InChI |
InChI=1S/C22H28O2/c1-15-12-17(6-8-19(15)23)21(3)10-5-11-22(4,14-21)18-7-9-20(24)16(2)13-18/h6-9,12-13,23-24H,5,10-11,14H2,1-4H3 |
InChI Key |
AUBMBGQPPSFCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCC(C2)(C)C3=CC(=C(C=C3)O)C)C)O |
Origin of Product |
United States |
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